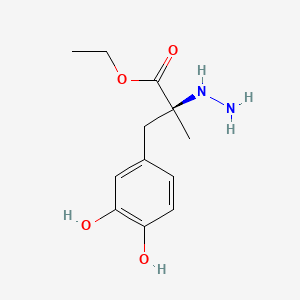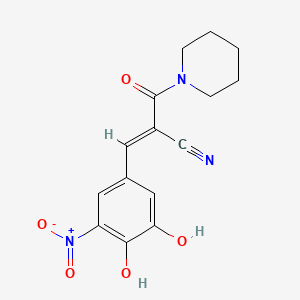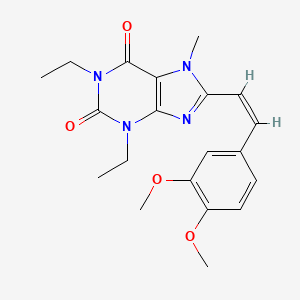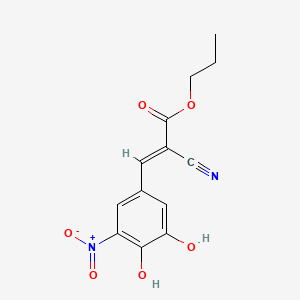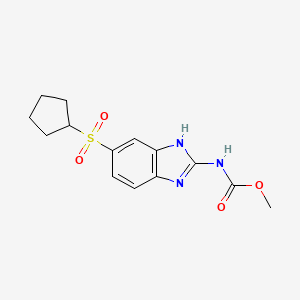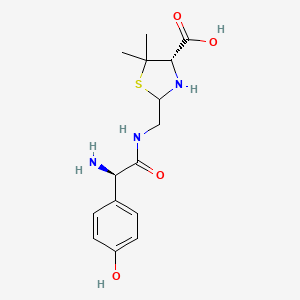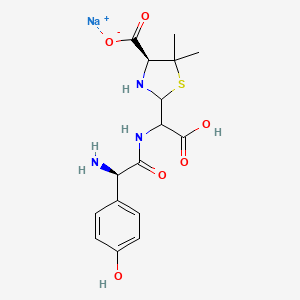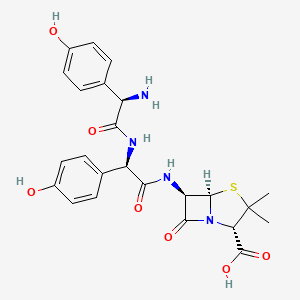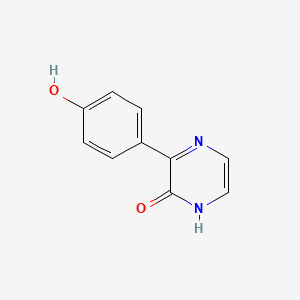
Cefamandole Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefamandole Impurity A is a byproduct found in the synthesis of cefamandole, a second-generation cephalosporin antibiotic. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling impurities like this compound is crucial for ensuring the quality of pharmaceutical formulations .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cefamandole Impurity A involves the synthesis of cefamandole nafate. The process typically includes the following steps:
Condensation Reaction: 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephem-4-carboxylic acid is suspended in an acetone-water solution with sodium bicarbonate. An acetone solution of alpha-formylmandeloyl chloride is added to carry out the condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephem-4-carboxylic acid.
Salification Reaction: The product from the condensation reaction is dissolved in acetone and reacted with an acetone solution of organic acid sodium to produce cefamandole nafate.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale manufacturing. The process is designed to be simple, with high product yield, high purity, and high reaction selectivity. No special equipment is required, making it suitable for industrial production .
化学反応の分析
Types of Reactions: Cefamandole Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
Cefamandole Impurity A has several scientific research applications, including:
Chemistry: It is used to study the degradation pathways and stability of cephalosporin antibiotics.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical formulations.
Medicine: It is crucial for ensuring the safety and efficacy of cefamandole by controlling impurity levels.
Industry: It is used in quality control processes to ensure the purity of cefamandole formulations
作用機序
Cefamandole Impurity A, like cefamandole, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The bactericidal action results from the inhibition of cell-wall synthesis .
類似化合物との比較
Cefamandole: The parent compound, a second-generation cephalosporin antibiotic.
Cephalothin: A first-generation cephalosporin with similar antibacterial activity.
Cephaloridine: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin used for similar indications
Uniqueness: Cefamandole Impurity A is unique due to its specific structure and formation pathway during the synthesis of cefamandole. Its presence and control are crucial for ensuring the quality and safety of cefamandole formulations .
特性
CAS番号 |
36922-15-3 |
|---|---|
分子式 |
C20H20N6O6S2 |
分子量 |
504.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1 |
InChIキー |
GMOWDNMIMITXAA-DDUZABMNSA-N |
異性体SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(R*)]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


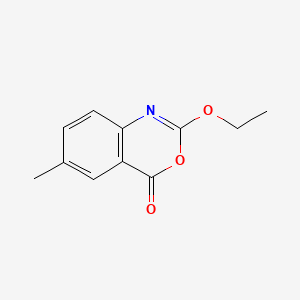
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
